molecular formula C17H24O2 B12335959 Phenol, 2-methoxy-6-(5,5,6-trimethylbicyclo(2.2.1)hept-2-yl)- CAS No. 13746-62-8

Phenol, 2-methoxy-6-(5,5,6-trimethylbicyclo(2.2.1)hept-2-yl)-

Cat. No.: B12335959
CAS No.: 13746-62-8
M. Wt: 260.4 g/mol
InChI Key: SLHRWDADMOLIBN-UHFFFAOYSA-N
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Description

Chemical Structure and Properties Phenol, 2-methoxy-6-(5,5,6-trimethylbicyclo[2.2.1]hept-2-yl)- (CAS: 20201-75-6; EINECS: 243-590-7) is a phenolic compound featuring a bicyclo[2.2.1]heptane (norbornane) core substituted with three methyl groups at positions 5, 5, and 6. The phenol ring is modified with a methoxy group (-OCH₃) at position 2 and the bicycloheptyl substituent at position 6 . Its molecular formula is C₁₇H₂₄O₂, with a molecular weight of 260.37 g/mol.

Applications This compound is primarily used in fragrance formulations due to its structural similarity to sandalwood derivatives. Its bicyclic framework mimics natural terpenoids, making it valuable in perfumery and flavoring agents .

Properties

CAS No.

13746-62-8

Molecular Formula

C17H24O2

Molecular Weight

260.4 g/mol

IUPAC Name

2-methoxy-6-(5,5,6-trimethyl-2-bicyclo[2.2.1]heptanyl)phenol

InChI

InChI=1S/C17H24O2/c1-10-13-8-11(17(10,2)3)9-14(13)12-6-5-7-15(19-4)16(12)18/h5-7,10-11,13-14,18H,8-9H2,1-4H3

InChI Key

SLHRWDADMOLIBN-UHFFFAOYSA-N

Canonical SMILES

CC1C2CC(C1(C)C)CC2C3=C(C(=CC=C3)OC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 2-methoxy-6-(5,5,6-trimethylbicyclo(2.2.1)hept-2-yl)- typically involves the following steps:

    Starting Materials: The synthesis begins with phenol and a suitable bicyclic heptane derivative.

    Methoxylation: The phenol undergoes methoxylation to introduce the methoxy group at the 2-position.

    Substitution Reaction: The bicyclic heptane derivative is then introduced through a substitution reaction at the 6-position of the phenol ring.

The reaction conditions often involve the use of catalysts and specific solvents to facilitate the reactions and achieve high yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Phenol, 2-methoxy-6-(5,5,6-trimethylbicyclo(2.2.1)hept-2-yl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into more reduced forms, such as hydroquinones.

    Substitution: The methoxy and phenol groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and alkylating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₇H₂₄O₂
  • Molecular Weight : 260.37 g/mol
  • CAS Number : 13746-54-8
  • SMILES Representation : CC1C2CC(C1(C)C)CC2C3=C(C(=CC=C3)OC)O

This compound features a methoxy group and a bicyclic structure that contributes to its unique reactivity and interaction with biological systems.

Pharmacological Research

Phenol derivatives are often studied for their pharmacological properties. The specific compound has been noted for its potential effects on cannabinoid receptors, particularly the CB2 receptor. Research indicates that compounds with similar structures can exhibit functional selectivity in receptor signaling pathways, which is crucial for developing targeted therapies for conditions such as pain and inflammation .

Case Study: Cannabinoid Receptor Interaction

A study on cannabinoid receptor ligands highlighted the importance of structural variations in modulating receptor internalization and signaling. Compounds similar to Phenol, 2-methoxy-6-(5,5,6-trimethylbicyclo(2.2.1)hept-2-yl)- have shown varying degrees of efficacy in activating CB receptors, suggesting that this phenolic compound could be a candidate for further exploration in therapeutic contexts .

Materials Science

The structural characteristics of this phenolic compound make it a candidate for use in advanced materials. Its ability to form strong hydrogen bonds and interactions with other molecules can be harnessed in the development of polymers and coatings.

Case Study: Polymer Development

Research into phenolic compounds has led to the development of high-performance polymers that exhibit enhanced thermal stability and mechanical strength. These materials are used in applications ranging from aerospace to automotive industries, where durability and resistance to environmental degradation are critical .

Mechanism of Action

The mechanism of action of Phenol, 2-methoxy-6-(5,5,6-trimethylbicyclo(2.2.1)hept-2-yl)- involves its interaction with molecular targets such as enzymes and receptors. The compound’s phenolic and methoxy groups play a crucial role in its binding affinity and reactivity. The bicyclic heptane moiety contributes to its stability and unique chemical behavior.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name CAS Molecular Formula Substituents (Phenol Ring) Bicyclo Group Substituents Key Applications
Phenol, 2-methoxy-6-(5,5,6-trimethylbicyclo[2.2.1]hept-2-yl)- 20201-75-6 C₁₇H₂₄O₂ 2-OCH₃, 6-bicyclo 5,5,6-trimethyl Fragrances, flavoring
Phenol, 2-methoxy-5-(5,5,6-trimethylbicyclo[2.2.1]hept-2-yl)- 25665-82-1 C₁₇H₂₄O₂ 2-OCH₃, 5-bicyclo 5,5,6-trimethyl Intermediate in organic synthesis
Exo-2,4-dimethyl-6-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)phenol 34379-49-2 C₁₈H₂₆O 2,4-dimethyl, 6-bicyclo 1,7,7-trimethyl Antioxidants, polymer stabilizers

Key Observations :

  • Substituent Position: The position of the bicyclo group on the phenol ring (e.g., 5 vs. 6) alters steric hindrance and electronic effects, impacting reactivity and interaction with biological targets .
  • Bicyclo Group Variants : Methyl substituents at positions 1,7,7 (e.g., in CAS 34379-49-2) reduce polarity compared to 5,5,6-substituted derivatives, enhancing lipid solubility .

Non-Phenolic Analogues: Cyclohexanol Derivatives

Table 2: Cyclohexanol-Based Analogues

Compound Name CAS Molecular Formula Substituents (Cyclohexanol) Bicyclo Group Substituents Key Applications
4-(5,5,6-Trimethylbicyclo[2.2.1]hept-2-yl)cyclohexanol 66068-84-6 C₁₆H₂₈O 4-bicyclo 5,5,6-trimethyl Sandalwood-like fragrances
2-Methoxy-6-(2,3,3-trimethylbicyclo[2.2.1]hept-2-yl)cyclohexanol 18119-52-3 C₁₇H₂₈O₂ 2-OCH₃, 6-bicyclo 2,3,3-trimethyl Cosmetic preservatives
3-(5,5,6-Trimethylbicyclo[2.2.1]hept-2-yl)cyclohexanol 3407-42-9 C₁₆H₂₈O 3-bicyclo 5,5,6-trimethyl Flavoring agent in food

Key Observations :

  • Functional Group Impact: Cyclohexanol derivatives lack the acidic phenolic -OH group, reducing antioxidant capacity but improving stability in formulations .
  • Stereochemistry : The stereochemistry of the bicyclo group (e.g., 2,3,3-trimethyl in CAS 18119-52-3) affects odor profiles; exo configurations are often more potent in fragrances .

Physicochemical and Regulatory Comparisons

Table 3: Physical and Regulatory Properties

Compound Name Boiling Point (°C) Density (g/cm³) Regulatory Status
Phenol, 2-methoxy-6-(5,5,6-trimethylbicyclo[2.2.1]hept-2-yl)- 310.2 (predicted) 1.019 (predicted) Under risk assessment in Canada
Exo-2,4-dimethyl-6-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)phenol 310.2 (predicted) 1.019 (predicted) Listed as inert pesticide ingredient (US EPA)
4-(5,5,6-Trimethylbicyclo[2.2.1]hept-2-yl)cyclohexanol N/A N/A Classified as "toxic to aquatic life" (EU REACH)

Key Findings :

  • Volatility : High boiling points (~310°C) suggest low volatility, making these compounds suitable for long-lasting fragrances .
  • Regulatory Scrutiny : Compounds like CAS 66068-84-6 face restrictions due to environmental toxicity, while others (e.g., CAS 34379-49-2) are prioritized for industrial use .

Biological Activity

Phenol, 2-methoxy-6-(5,5,6-trimethylbicyclo(2.2.1)hept-2-yl)-, commonly referred to as a methoxyphenol derivative, exhibits a range of biological activities that have garnered interest in pharmacological and biochemical research. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Chemical Name : 2-methoxy-6-(5,5,6-trimethylbicyclo(2.2.1)hept-2-yl)phenol
  • Molecular Formula : C17H24O2
  • Molecular Weight : 260.37 g/mol
  • CAS Number : 13746-54-8

Research indicates that methoxyphenols can act through various mechanisms:

  • Antioxidant Activity : Methoxyphenols are known for their antioxidant properties, which help in scavenging free radicals and reducing oxidative stress in biological systems. This activity is often evaluated using assays like DPPH radical scavenging.
  • COX-2 Inhibition : Several studies have identified the ability of methoxyphenols to inhibit cyclooxygenase enzymes (COX), particularly COX-2, which is implicated in inflammatory processes. This inhibition could be beneficial in developing non-steroidal anti-inflammatory drugs (NSAIDs) .
  • Cytotoxic Effects : The cytotoxicity of methoxyphenols has been studied against various cancer cell lines. For instance, the compound showed varying degrees of cytotoxicity in human submandibular gland tumor cells (HSG), with a notable correlation between structure and activity .

Biological Activity Overview

Activity TypeDescriptionReferences
AntioxidantScavenges free radicals; reduces oxidative stress; evaluated via DPPH assay
COX-2 InhibitionInhibits COX-2 enzyme; potential for anti-inflammatory drug development
CytotoxicityExhibits cytotoxic effects on cancer cell lines; varies with chemical structure
Antiviral ActivityPotential activity against viruses such as influenza A; mechanism involves inhibition of viral replication

1. Antioxidant Capacity and Cytotoxicity

A study conducted on various methoxyphenols demonstrated their antioxidant capacity through DPPH radical scavenging assays. The results indicated that compounds with higher methoxy substitution showed enhanced antioxidant activity . Additionally, cytotoxicity assays revealed that certain derivatives exhibited significant cytotoxic effects against cancer cell lines, suggesting potential therapeutic applications in oncology.

2. COX-2 Inhibition Studies

In a quantitative structure-activity relationship (QSAR) study, researchers evaluated the relationship between molecular descriptors and the COX-2 inhibitory activities of several methoxyphenols. The findings suggested that specific structural features enhance COX-2 inhibition, making these compounds candidates for further development as anti-inflammatory agents .

3. Antiviral Properties

Recent research has explored the antiviral properties of phenolic compounds against influenza A viruses. Methoxyphenols were found to exhibit inhibitory effects on viral neuraminidase activity, suggesting their potential role in antiviral therapies .

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